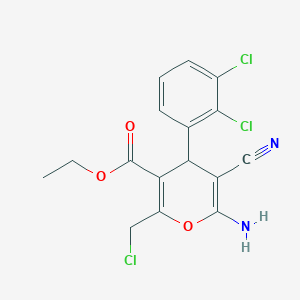![molecular formula C14H11N3O6 B15013729 methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate](/img/structure/B15013729.png)
methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate typically involves the following steps:
Formation of the Pyrimidine Derivative: The pyrimidine derivative can be synthesized through a series of reactions starting from acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol.
Coupling Reaction: The pyrimidine derivative is then coupled with a benzoate ester through a diazo coupling reaction.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group and hydroxyl groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,6-dihydroxy-4-methylbenzoate: Similar in structure but lacks the pyrimidine moiety.
2,4-Dihydroxy-6-methyl-5-nitropyrimidine: Similar pyrimidine structure but without the benzoate ester.
Uniqueness
Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate is unique due to the combination of a benzoate ester and a nitropyrimidine moiety, which imparts distinct chemical and biological properties not found in the individual components.
Eigenschaften
Molekularformel |
C14H11N3O6 |
|---|---|
Molekulargewicht |
317.25 g/mol |
IUPAC-Name |
methyl 2-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]benzoate |
InChI |
InChI=1S/C14H11N3O6/c1-23-13(19)9-5-3-2-4-8(9)6-7-10-11(17(21)22)12(18)16-14(20)15-10/h2-7H,1H3,(H2,15,16,18,20)/b7-6+ |
InChI-Schlüssel |
KREZSTWBWDRWCT-VOTSOKGWSA-N |
Isomerische SMILES |
COC(=O)C1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol](/img/structure/B15013646.png)
![N-(4-Bromo-phenyl)-3-[(3-hydroxy-benzoyl)-hydrazono]-butyramide](/img/no-structure.png)
![N-[(11E)-11H-indeno[1,2-b]quinolin-11-ylidene]-3-methylaniline](/img/structure/B15013657.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B15013663.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15013694.png)
![2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15013697.png)
![(4E)-2-(3,4-dimethylphenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013701.png)
![5-(2,6-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15013706.png)
![3-Bromo-5-chloro-2-hydroxybenzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B15013712.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B15013721.png)

